molecular formula C10H11BrN4O3 B13831196 6-Bromo-2'deoxynebularine

6-Bromo-2'deoxynebularine

Cat. No.: B13831196
M. Wt: 315.12 g/mol
InChI Key: MYDCEPQNQWGIJE-RRKCRQDMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-2’deoxynebularine is a brominated nucleoside analog with the molecular formula C10H11BrN4O3. It is a derivative of nebularine, where a bromine atom is substituted at the 6th position of the purine ring. This compound is of significant interest in the fields of medicinal chemistry and biochemistry due to its potential biological activities and applications in scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-2’deoxynebularine typically involves the bromination of 2’deoxynebularine. The process can be carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The reaction is usually performed in an organic solvent such as acetonitrile or dichloromethane, and the temperature is maintained at room temperature to avoid decomposition.

Industrial Production Methods: Industrial production of 6-Bromo-2’deoxynebularine follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-2’deoxynebularine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted purine derivatives, which can be further utilized in medicinal chemistry and drug development .

Scientific Research Applications

6-Bromo-2’deoxynebularine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Bromo-2’deoxynebularine involves its incorporation into nucleic acids, where it can interfere with DNA and RNA synthesis. It targets specific enzymes involved in nucleic acid metabolism, such as DNA polymerases and reverse transcriptases. By inhibiting these enzymes, the compound can disrupt the replication of viruses and the proliferation of cancer cells .

Comparison with Similar Compounds

Uniqueness: 6-Bromo-2’deoxynebularine is unique due to its specific bromination at the 6th position, which imparts distinct chemical and biological properties. This substitution enhances its ability to interact with nucleic acids and enzymes, making it a valuable compound in medicinal chemistry and drug development .

Properties

Molecular Formula

C10H11BrN4O3

Molecular Weight

315.12 g/mol

IUPAC Name

(2R,3S,5R)-5-(6-bromopurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol

InChI

InChI=1S/C10H11BrN4O3/c11-9-8-10(13-3-12-9)15(4-14-8)7-1-5(17)6(2-16)18-7/h3-7,16-17H,1-2H2/t5-,6+,7+/m0/s1

InChI Key

MYDCEPQNQWGIJE-RRKCRQDMSA-N

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=NC3=C2N=CN=C3Br)CO)O

Canonical SMILES

C1C(C(OC1N2C=NC3=C2N=CN=C3Br)CO)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.